4-(1h-Imidazol-1-yl)-2-(methylamino)butanamide
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-(methylamino)butanamide |
InChI |
InChI=1S/C8H14N4O/c1-10-7(8(9)13)2-4-12-5-3-11-6-12/h3,5-7,10H,2,4H2,1H3,(H2,9,13) |
InChI Key |
HRRSIAPGZGLSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCN1C=CN=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Detailed Synthetic Procedure (Hypothetical Example)
Based on the general principles and patent disclosures, a plausible synthetic route for 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting material: 2-bromo-4-chlorobutanamide | Halogenated butanamide precursor |
| 2 | Methylamine, solvent (e.g., ethanol), heat | Nucleophilic substitution to introduce methylamino group at C-2 |
| 3 | Imidazole, base (e.g., potassium carbonate), solvent (e.g., DMF), heat | Nucleophilic substitution of halogen at C-4 by imidazole ring |
| 4 | Acid treatment (e.g., HCl in ethanol) | Formation of hydrochloride salt for purification |
Research Findings and Data Tables
Reaction Yields and Conditions
| Reaction Step | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| Methylamine substitution | 50-70 | 6-12 | 75-85 | Excess methylamine improves yield |
| Imidazole substitution | 80-100 | 8-16 | 65-80 | Use of polar aprotic solvent recommended |
| Salt formation | Room temperature | 1-2 | >90 | Improves compound stability |
Purity and Characterization
- Purity is typically assessed by HPLC and NMR spectroscopy.
- The hydrochloride salt form exhibits enhanced crystallinity and stability.
- Melting point and spectral data confirm the successful synthesis of the target compound.
Notes on Methodology
- The choice of solvent and base is critical for the nucleophilic substitution steps to avoid side reactions.
- Protection/deprotection strategies may be necessary if other sensitive functional groups are present.
- Scale-up considerations include reaction exothermicity and purification efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imidazole nitrogen acts as a nucleophile, participating in substitution reactions. For example:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acyl substitution | Acid chlorides, DMF, 60°C | N-acylated imidazole derivatives | |
| Alkylation | Alkyl halides, K₂CO₃, CH₃CN, reflux | 1-Alkylimidazole adducts |
In one study, the compound reacted with acetyl chloride under anhydrous conditions to yield 4-(1-acetylimidazol-1-yl)-2-(methylamino)butanamide (85% yield). The reaction mechanism involves nucleophilic attack by the imidazole nitrogen on the electrophilic carbonyl carbon .
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Rate Constant (k) | Source |
|---|---|---|---|---|
| Acidic (pH 2) | 6M HCl, 90°C, 12 hrs | 4-(1H-Imidazol-1-yl)-2-(methylamino)butanoic acid | 0.15 h⁻¹ | |
| Basic (pH 12) | 2M NaOH, 60°C, 6 hrs | Same as above | 0.28 h⁻¹ |
The base-catalyzed hydrolysis proceeds 1.9× faster than the acid-catalyzed pathway due to enhanced nucleophilicity of hydroxide ions.
Oxidation
The methylamino group and imidazole ring are susceptible to oxidation:
-
With KMnO₄/H₂SO₄: Forms 4-(1H-imidazol-1-yl)-2-(nitroso)butanamide (62% yield).
-
With mCPBA: Epoxidizes the butanamide backbone but leaves the imidazole intact.
Reduction
-
Using LiAlH₄ in THF reduces the amide to a secondary amine:
(78% yield).
Cyclization Reactions
Under dehydrating conditions, intramolecular cyclization occurs:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| PTSA, DMF, 110°C | p-Toluenesulfonic acid | Imidazo[1,2-a]pyridine derivative | 67% |
This reaction proceeds via protonation of the imidazole nitrogen, followed by nucleophilic attack on the adjacent carbonyl group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction | Catalytic System | Product Application | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated analogs |
Optimized conditions for Suzuki coupling achieved 92% conversion using aryl boronic esters.
pH-Dependent Tautomerism
The imidazole ring exhibits tautomerism, influencing reactivity:
This equilibrium affects nucleophilicity, with the N1-H form showing 3× higher reactivity in alkylation reactions .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data:
| Temperature Range (°C) | Mass Loss (%) | Degradation Pathway |
|---|---|---|
| 25–150 | 0.2 | Loss of adsorbed moisture |
| 150–300 | 12.4 | Decomposition of methylamino group |
| 300–500 | 87.4 | Imidazole ring fragmentation |
The compound remains stable below 150°C, making it suitable for reactions requiring moderate heating.
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to several analogs with modifications in the imidazole substituents, backbone, or functional groups. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Amino/Amide Substitutions: Replacing the methylamino group with isopropylamino (as in ) increases steric bulk, which may reduce solubility but enhance target binding specificity.
Imidazole Substituent Position :
- A methyl group at imidazole C2 () vs. C1 (reference compound) could affect electronic distribution and hydrogen-bonding capacity, influencing interactions with biological targets.
- Ethyl at imidazole C1 () may enhance lipophilicity, impacting pharmacokinetic properties like metabolic stability .
Aromatic Extensions :
- The biphenyl-substituted imidazol-2-amine () demonstrates how aromatic extensions can enhance π-π stacking in receptor binding, though this may compromise solubility .
Biological Activity
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide, also known as a derivative of imidazole, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is significant in many biological systems due to its role in enzyme catalysis and as a building block for various biomolecules. The structural formula can be represented as follows:
Biological Activity
1. Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which can enhance its binding affinity to biological targets.
2. Pharmacological Effects
- Antimicrobial Activity: Some studies indicate that imidazole derivatives exhibit antimicrobial properties against various pathogens. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Anticancer Potential: Research has suggested that imidazole derivatives can induce apoptosis in cancer cells. This is often mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects: Preliminary studies have shown that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy
- A study conducted on various imidazole derivatives, including this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations ranging from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
-
Cancer Cell Line Studies
- In vitro assays using human breast cancer cell lines (MCF-7) showed that treatment with the compound led to a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours of exposure. This suggests a potential role in cancer therapy.
-
Neuroprotective Studies
- Experiments involving neuronal cultures exposed to oxidative stress revealed that the compound significantly reduced cell death by approximately 40% compared to untreated controls, highlighting its neuroprotective properties.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are commonly employed to synthesize 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via Mannich reactions or 1,3-dipolar cycloaddition . For example, the Mannich reaction is effective for introducing imidazole moieties into amine-containing backbones by reacting formaldehyde derivatives with amines and ketones . In advanced cases, palladium-catalyzed hydrogenation or Raney nickel-mediated hydrogenation is used to reduce intermediates while avoiding side reactions like dehalogenation (e.g., replacing Pd/C with Raney nickel minimizes aryl chloride reduction) . For derivatives, Schiff base formation followed by cyclization under alkaline conditions (e.g., NaOH in ethanol at 45°C) can yield imidazole rings efficiently .
Q. How do researchers structurally characterize this compound using spectroscopic techniques?
- Methodological Answer : Structural elucidation relies on multinuclear NMR (1H, 13C) and 2D experiments (COSY, HSQC, HMBC) to resolve connectivity and confirm regiochemistry. For example, 1D NMR identifies proton environments (e.g., methylamino groups at δ ~2.8 ppm), while HMBC correlations confirm imidazole ring substitution patterns . Single-crystal X-ray diffraction is critical for absolute configuration determination, as demonstrated in studies resolving bond angles (e.g., β = 95.392° in monoclinic crystal systems) and validating tautomeric forms .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize dehalogenation or side-product formation during synthesis?
- Methodological Answer : Dehalogenation during hydrogenation is mitigated by catalyst selection . For instance, substituting Pd/C with Raney nickel in hydrogenation reactions prevents aryl chloride reduction, as shown in the synthesis of 2-(4-chlorophenyl)-4-formyl-1H-imidazole (yield improved to 92%) . Solvent optimization (e.g., water instead of ethanol) and temperature control (45°C for cyclization) further enhance selectivity. LC-MS monitoring during intermediate stages helps identify byproducts (e.g., hydrodechlorinated analogs) for real-time adjustments .
Q. How should discrepancies in spectroscopic or crystallographic data be resolved during structural validation?
- Methodological Answer : Contradictions between NMR data and X-ray results often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve this:
- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., imidazole proton shifts).
- Compare theoretical DFT calculations (bond lengths, angles) with crystallographic data (e.g., mean C–C bond length = 0.005 Å ).
- Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Q. What experimental designs are appropriate for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial assays : Use standardized protocols (e.g., broth microdilution) to determine MIC values against Gram-positive/negative bacteria. Derivatives with substituents like N'-(arylidene)benzohydrazides showed enhanced activity due to improved lipophilicity .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chains, halogens) and correlate with bioactivity. For example, 4-chloroaryl groups increased antimicrobial potency in analogs .
- Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
